6-氟吡啶-2-甲酰肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoropyridine-2-carbohydrazide hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated pyridines and their synthesis, which can be related to the compound . Fluorinated pyridines are important in medicinal chemistry due to their potential biological activities and their use as building blocks in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex and involves multiple steps. For instance, favipiravir, a related compound, is synthesized through a four-step process including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . Another example is the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which involves substitution and hydrolysis steps with a total yield of 63.69% . These methods highlight the complexity and the careful optimization required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is often characterized by the presence of a planar ring system and the ability to form hydrogen bonds, which can influence their biological activity. For example, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide shows that the molecule is almost planar and forms a 6-member ring through an intramolecular hydrogen bond . This planarity and hydrogen bonding capability are important for the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, which are essential for their functionalization and use in further chemical synthesis. The halogen dance reaction is one such method that allows for the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can then be used to generate a variety of pentasubstituted pyridines . Additionally, diazotization-fluorination reactions have been used to synthesize lower fluorinated pyridines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms and other substituents on the pyridine ring. Fluorine atoms can affect the electron distribution within the molecule, influencing properties such as acidity, basicity, and reactivity. For example, the introduction of amino groups on terpyridines has been shown to result in highly fluorescent compounds, with the fluorescence properties being affected by the number of pyridine rings and the solvent polarity . These properties are crucial for the application of fluorinated pyridines in various fields, including materials science and drug development.

科学研究应用

有机合成与功能化

认知增强剂的有效功能化:6-氟吡啶-2-甲酰肼盐酸盐的近亲2-氟-4-甲基吡啶已有效功能化成新型烷基化剂,用于合成认知增强候选药物,例如DMP 543,突出了其在开发针对认知障碍的治疗药物中的用途 (Pesti 等人,2000)。

区域化学柔性:对2,3,5-三卤代吡啶的研究证明了在特定位置选择性引入官能团,为药物研究提供了有价值的构建模块。这项工作强调了卤代吡啶在合成多样化且结构复杂的分子中的潜力 (Bobbio & Schlosser,2001)。

药物化学与药物发现

抗肿瘤药开发:一系列7-取代的6-氟-1,4-二氢-4-氧代-1-(2-噻唑基)-1,8-萘啶-3-羧酸,在结构上与6-氟吡啶衍生物相关,已显示出中等的细胞毒活性。这些发现有助于寻找新的抗肿瘤药,说明了氟吡啶在药物化学中的重要性 (Tsuzuki 等人,2004)。

材料科学与荧光研究

金属离子的化学传感器:卟啉连接的联吡啶的合成证明了氟吡啶衍生物作为识别金属离子(特别是镉)的潜在氟离子载体的应用。这项研究突出了氟化吡啶在环境监测和开发灵敏的荧光化学传感器中的作用 (Luo 等人,2007)。

催化与氟化技术

选择性氟化:对2-氨基吡啶和吡啶-2(1H)-酮的氟化研究显示出高产率和区域选择性,证明了氟吡啶衍生物在合成在制药和农用化学品中至关重要的氟化化合物中的适应性 (Zhou 等人,2018)。

属性

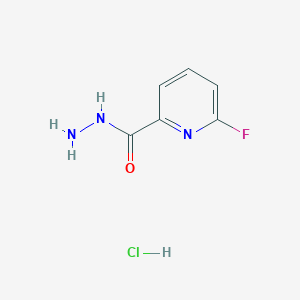

IUPAC Name |

6-fluoropyridine-2-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O.ClH/c7-5-3-1-2-4(9-5)6(11)10-8;/h1-3H,8H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBQMFHGTHLSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)